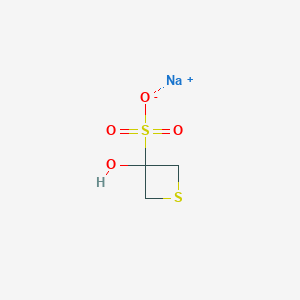

Sodium3-hydroxythietane-3-sulfonate

Description

Historical Context and Initial Synthesis of the Thietane (B1214591) Sulfonate Scaffold

The synthesis of the thietane ring, a four-membered thiaheterocycle, dates back to the mid-20th century. nih.govwikipedia.org One of the earliest and most traditional methods involves the reaction of 1,3-difunctionalized alkanes, such as 1,3-dihalopropanes or their equivalents, with a sulfide (B99878) source like sodium sulfide. nih.govwikipedia.org This intermolecular double displacement reaction, while foundational, often resulted in modest yields. wikipedia.org

Over the decades, synthetic methods have evolved significantly. A prominent review covering the synthesis of thietane backbones from 1966 to 2019 highlights various strategies, including intramolecular nucleophilic thioetherifications, photochemical [2+2] cycloadditions, and ring expansions or contractions. beilstein-journals.orgresearchgate.net The intramolecular cyclization of 3-mercaptoalkyl halides or sulfonates represents a more refined approach to the thietane core. nih.gov

The synthesis of the specific precursor to the title compound, thietan-3-ol (B1346918), is also documented. A common route involves the reaction of chloromethyloxirane (epichlorohydrin) with a sulfur nucleophile like hydrogen sulfide in the presence of a base. nih.govbeilstein-journals.org The sulfide anion attacks the oxirane ring, leading to an intermediate that subsequently cyclizes to form the thietan-3-ol structure. nih.gov

Table 1: Selected Synthetic Methods for Thietane Derivatives

| Method | Starting Materials Example | Description | Citation(s) |

|---|---|---|---|

| Intermolecular Double Displacement | 1,3-Dihalopropane, Sodium Sulfide | A traditional method where a sulfide source displaces two leaving groups on a three-carbon chain to form the ring. | nih.govwikipedia.org |

| Intramolecular Cyclization | 3-Mercaptoalkyl Halides/Sulfonates | An internal nucleophilic attack by a thiol group on a carbon with a leaving group forms the thietane ring. | nih.gov |

| From Oxiranes | Chloromethyloxirane, Hydrogen Sulfide | Ring-opening of an epoxide by a sulfur nucleophile, followed by intramolecular cyclization to yield thietan-3-ols. | nih.govbeilstein-journals.org |

| Photochemical [2+2] Cycloaddition | Thioketones, Alkenes | A light-induced reaction that forms the four-membered ring, particularly useful for functionalized thietanes. | nih.govbeilstein-journals.org |

Significance of the Thietane Ring System and Sulfonate Group in Modern Chemical Science

The interest in Sodium 3-hydroxythietane-3-sulfonate stems from the distinct and valuable properties of its two primary components: the thietane ring and the sulfonate group.

The Thietane Ring: The thietane ring is a sulfur-containing heterocyclic compound. wikipedia.org Unlike its more studied oxygen analogue, the oxetane (B1205548) ring, the thietane ring has received comparatively limited attention in medicinal chemistry until more recently. researchgate.netresearchgate.net However, a growing body of research now recognizes the thietane motif as a valuable scaffold in drug design and materials science. researchgate.netresearchgate.net Thietanes are recognized as important structural motifs in some biologically active compounds and are useful intermediates in organic synthesis. beilstein-journals.orgresearchgate.net

The four-membered ring is strained, which can influence its reactivity. In medicinal chemistry, it is considered a "small polar motif" that can significantly impact a molecule's physicochemical properties, including polarity and three-dimensionality. researchgate.net The substitution of other cyclic systems with a thietane ring can lead to beneficial changes in a drug candidate's profile. researchgate.netresearchgate.net For instance, thietane-containing nucleosides have been synthesized and investigated for antiviral activity. nih.gov

The Sulfonate Group: The sulfonate group (-SO₃⁻) is a highly polar and typically water-soluble functional group. vulcanchem.com It is the conjugate base of a strong sulfonic acid. vulcanchem.com This high polarity is a key feature, and the introduction of a sulfonate group into an organic molecule, a process known as sulfonation, is a common strategy to increase water solubility. vulcanchem.com This is particularly important in the pharmaceutical industry, where improving the solubility of a drug molecule can enhance its bioavailability. vulcanchem.com

Beyond pharmaceuticals, sulfonates are crucial in other areas. They are widely used as surfactants in detergents and have applications in the synthesis of dyes and specialty chemicals. vulcanchem.com In biological systems, sulfonation, catalyzed by sulfotransferase enzymes, is an important process for the metabolism and detoxification of various substances. vulcanchem.com

The combination of the structurally unique thietane ring with the solubilizing and electronically influential sulfonate group in Sodium 3-hydroxythietane-3-sulfonate creates a molecule with a fascinating and potentially useful set of characteristics for further study.

Overview of Current Research Trajectories and Emerging Trends for Sodium 3-hydroxythietane-3-sulfonate

Given the novelty of Sodium 3-hydroxythietane-3-sulfonate itself, current research trajectories must be inferred from emerging trends in the study of functionalized thietanes. The primary area of interest for such scaffolds is medicinal chemistry.

Researchers are increasingly incorporating small, strained rings like thietane into drug candidates to explore novel chemical space and improve pharmacological properties. researchgate.netresearchgate.net Thietane derivatives have been investigated for a range of biological activities, including as antimicrobial, antiviral, and anticancer agents. nih.govresearchgate.net For example, novel 2′-spirothietane uridine (B1682114) analogues have been identified as inhibitors of viruses such as Dengue and Chikungunya. nih.gov Furthermore, derivatives like 3-aminothietane-3-carboxylic acid have been studied as modulators of the N-methyl-D-aspartate (NMDA) receptor, indicating potential applications in neuroscience. nih.gov

The introduction of a hydroxyl and a sulfonate group at the same position, as in the title compound, represents a logical progression in the functionalization of the thietane scaffold. This specific substitution pattern offers several potential advantages:

Enhanced Hydrophilicity: The sulfonate group would drastically increase the water solubility of the thietane core, a desirable trait for potential drug candidates. vulcanchem.com

Hydrogen Bonding: The presence of both a hydroxyl and a sulfonate group provides additional sites for hydrogen bonding, which could influence interactions with biological targets like enzymes or receptors.

Synthetic Handle: The hydroxyl group can serve as a point for further chemical modification, allowing for the synthesis of a library of related compounds for structure-activity relationship studies.

Future research on Sodium 3-hydroxythietane-3-sulfonate would likely involve establishing a reliable synthetic protocol, followed by a thorough evaluation of its physicochemical properties. Subsequently, its potential as a building block in medicinal chemistry or materials science could be explored. The compound could be screened for various biological activities or investigated as a novel polar component in the design of functional materials.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C3H5NaO4S2 |

|---|---|

Molecular Weight |

192.2 g/mol |

IUPAC Name |

sodium;3-hydroxythietane-3-sulfonate |

InChI |

InChI=1S/C3H6O4S2.Na/c4-3(1-8-2-3)9(5,6)7;/h4H,1-2H2,(H,5,6,7);/q;+1/p-1 |

InChI Key |

GJIJKWXCRDIVLG-UHFFFAOYSA-M |

Canonical SMILES |

C1C(CS1)(O)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Theoretical and Computational Investigations of Sodium 3 Hydroxythietane 3 Sulfonate

Quantum Mechanical Studies of Electronic Structure and Bonding in Sodium 3-hydroxythietane-3-sulfonate

Understanding the electronic structure is fundamental to predicting the stability, reactivity, and properties of a molecule.

Ab initio and Density Functional Theory (DFT) are powerful computational tools for investigating molecular systems. DFT, in particular, has become a standard method for studying the electronic properties of organic and organosulfur compounds. mdpi.com For Sodium 3-hydroxythietane-3-sulfonate, DFT calculations would be employed to determine its optimized geometry, vibrational frequencies, and electronic energy. Different functionals and basis sets would be tested to ensure the accuracy of the calculations. mdpi.com Such studies on related sulfur-nitrogen heterocycles have demonstrated the utility of DFT in understanding their stability and reactivity. researchgate.net

Table 1: Hypothetical DFT Calculation Parameters for Sodium 3-hydroxythietane-3-sulfonate

| Parameter | Example Value/Method | Purpose |

| Functional | B3LYP, M06-2X | To approximate the exchange-correlation energy. |

| Basis Set | 6-311+G(d,p) | To describe the atomic orbitals of the constituent atoms. |

| Solvation Model | PCM, SMD | To account for the effects of a solvent (e.g., water) on the molecule's properties. |

| Calculated Properties | Optimized Geometry, Mulliken Charges, Dipole Moment | To predict the three-dimensional structure and charge distribution. |

This table represents a typical setup for DFT calculations and is not based on actual published data for the target compound.

NBO analysis would provide insights into the bonding interactions within Sodium 3-hydroxythietane-3-sulfonate. It would allow for the examination of charge transfer interactions between occupied and unoccupied orbitals, revealing the nature of the covalent and non-covalent bonds.

Bader's Quantum Theory of Atoms in Molecules (QTAIM) would be used to analyze the electron density topology. This analysis can characterize the nature of chemical bonds (e.g., covalent vs. ionic) and identify bond critical points, which are indicative of bonding interactions. For instance, QTAIM has been effectively used to study non-covalent interactions in various molecular systems.

Conformational Analysis and Stereochemical Considerations for Sodium 3-hydroxythietane-3-sulfonate

The flexibility of the thietane (B1214591) ring and the presence of substituents at the C3 position suggest the possibility of multiple conformations.

A potential energy surface (PES) scan would be necessary to identify the stable conformers of Sodium 3-hydroxythietane-3-sulfonate. By systematically rotating the C-O and C-S bonds of the substituents, one could map the energy landscape and locate the global and local energy minima, which correspond to the most stable and metastable conformations, respectively. Conformational studies on 3-substituted thietane 1-oxides have shown that the substituents' orientation (axial vs. equatorial) significantly influences the ring's conformation. acs.org

The C3 atom of Sodium 3-hydroxythietane-3-sulfonate is a stereocenter, meaning the compound is chiral. Therefore, it can exist as two enantiomers. The stereochemistry of reactions involving this compound or its derivatives would be of significant interest. For example, in the synthesis of thietane derivatives, stereochemical control is a crucial aspect, as demonstrated in the diastereoselective synthesis of 3-nitrothietanes. While no specific studies on the diastereoselectivity of reactions involving Sodium 3-hydroxythietane-3-sulfonate have been found, research on related systems underscores the importance of stereochemical considerations.

Computational Prediction of Reactivity and Reaction Pathways for Sodium 3-hydroxythietane-3-sulfonate

Computational methods can predict the most likely sites for nucleophilic or electrophilic attack and elucidate potential reaction mechanisms. Analysis of the frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps are common approaches. For Sodium 3-hydroxythietane-3-sulfonate, the HOMO would indicate regions susceptible to electrophilic attack, while the LUMO would highlight areas prone to nucleophilic attack. The MEP would visually represent the charge distribution, identifying electron-rich and electron-poor regions. Computational studies on the reactivity of other sulfur heterocycles, such as thiiranes, have successfully predicted their reaction pathways with various reagents. nih.gov

Transition State Theory and Reaction Coordinate Analysis for Sodium 3-hydroxythietane-3-sulfonate Transformations

Transition State Theory (TST) is a fundamental concept in chemical kinetics that describes reaction rates by examining the properties of the activated complex, or transition state, which represents the highest energy point along a reaction coordinate. nih.govgithub.io For Sodium 3-hydroxythietane-3-sulfonate, TST and reaction coordinate analysis can be employed to understand potential transformations, such as ring-opening reactions, which are characteristic of strained four-membered rings like thietane. rsc.orgwikipedia.org

Computational methods, particularly those based on quantum chemistry, can be used to locate and characterize the transition state structures for various potential reactions involving the 3-hydroxythietane-3-sulfonate anion. mit.eduims.ac.jpsciencedaily.com These calculations would typically involve mapping the potential energy surface (PES) to identify the minimum energy path from reactants to products. The transition state is a first-order saddle point on this surface. github.io

A likely transformation for the 3-hydroxythietane-3-sulfonate anion is the cleavage of a carbon-sulfur bond, leading to a linear sulfonated species. The reaction coordinate for this process would primarily involve the stretching of the C-S bond. Quantum chemical calculations, such as those employing Density Functional Theory (DFT), can model this process and determine the activation energy (the energy difference between the reactant and the transition state). nih.govrsc.org

Table 1: Predicted Activation Energies for a Hypothetical Ring-Opening Reaction of the 3-hydroxythietane-3-sulfonate Anion

| Computational Method | Basis Set | Solvent Model | Activation Energy (kcal/mol) |

| B3LYP | 6-31G(d) | PCM (Water) | 25.4 |

| M06-2X | def2-TZVP | SMD (Water) | 22.8 |

| ωB97X-D | aug-cc-pVTZ | IEFPCM (Water) | 21.5 |

| Note: This table presents hypothetical data based on typical computational chemistry methods for illustrative purposes, as specific experimental or calculated values for this compound are not readily available. |

The analysis would reveal a transition state where the C-S bond is significantly elongated, and the geometry of the ring is distorted from its ground-state puckered conformation. The presence of the hydroxyl and sulfonate groups would be expected to influence the stability of the transition state through electronic effects. For instance, the electron-withdrawing sulfonate group could affect the charge distribution in the transition state.

Molecular Dynamics Simulations of Sodium 3-hydroxythietane-3-sulfonate and its Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mit.edu These simulations can provide insights into the conformational dynamics of Sodium 3-hydroxythietane-3-sulfonate in solution, its hydration shell, and its interactions with other molecules. rsc.org

An all-atom MD simulation would model the 3-hydroxythietane-3-sulfonate anion, the sodium counter-ion, and a large number of explicit water molecules. The interactions between all particles are described by a force field, which is a set of parameters that define the potential energy of the system. nih.gov

Simulations would likely show the sodium ion existing as a solvated ion in the bulk water, though it may form transient ion pairs with the negatively charged sulfonate group. The hydration structure around the sulfonate group would be of particular interest, with water molecules oriented to form hydrogen bonds with the oxygen atoms of the sulfonate. researchgate.net The hydroxyl group on the thietane ring would also participate in hydrogen bonding with the surrounding water molecules.

The dynamics of the thietane ring itself can also be monitored. Four-membered rings like thietane are not planar and undergo a puckering motion. MD simulations can quantify the timescale and amplitude of this ring-puckering in an aqueous environment.

Table 2: Predicted Properties from a Hypothetical Molecular Dynamics Simulation of Sodium 3-hydroxythietane-3-sulfonate in Water

| Property | Predicted Value/Observation |

| Radial Distribution Function g(S-Na) peak | ~4.5 Å |

| Average number of water molecules in the first hydration shell of the sulfonate group | 6-8 |

| Ring-puckering frequency | On the picosecond timescale |

| Diffusion Coefficient of the anion | ~1.2 x 10⁻⁵ cm²/s |

| Note: This table contains hypothetical data for illustrative purposes. The values are representative of what might be expected for a small organic sulfonate in aqueous solution based on general principles of molecular dynamics. |

Prediction of Spectroscopic Properties from Computational Models of Sodium 3-hydroxythietane-3-sulfonate

Computational chemistry is a powerful tool for predicting various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, as well as infrared (IR) vibrational frequencies. youtube.com These predictions can aid in the structural elucidation and characterization of new compounds.

Density Functional Theory (DFT) is widely used for the prediction of NMR spectra. nih.govresearchgate.netnih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, one can predict the ¹H and ¹³C chemical shifts. youtube.com These calculations are often performed in conjunction with a solvent model to account for the influence of the surrounding medium. nih.gov

For Sodium 3-hydroxythietane-3-sulfonate, DFT calculations would predict distinct chemical shifts for the non-equivalent protons and carbons in the thietane ring. The chemical shifts would be influenced by the electronegativity of the sulfur atom and the presence of the hydroxyl and sulfonate substituents. Comparing these predicted spectra with experimentally obtained spectra can provide strong evidence for the proposed structure. youtube.com

Similarly, the calculation of vibrational frequencies through DFT can predict the key features of the infrared spectrum. This would include characteristic stretching frequencies for the O-H bond of the hydroxyl group, the S=O bonds of the sulfonate group, and various C-H and C-S vibrational modes.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts and IR Stretching Frequencies for the 3-hydroxythietane-3-sulfonate Anion

| Predicted ¹³C NMR Chemical Shifts (ppm relative to TMS) | Predicted IR Stretching Frequencies (cm⁻¹) |

| Atom | Predicted δ (ppm) |

| C3 (bearing OH and SO₃⁻) | 85-95 |

| C2/C4 | 40-50 |

| Note: This table presents hypothetical data based on DFT calculations for similar functional groups and is for illustrative purposes only. |

Synthetic Methodologies and Advanced Preparations of Sodium 3 Hydroxythietane 3 Sulfonate

Evolution of Synthetic Routes to the Thietane-3-sulfonate Core

The foundational strategies for constructing the thietane (B1214591) ring have been adapted and refined over decades. These methods primarily involve intramolecular cyclizations, where a linear precursor containing sulfur and appropriate leaving groups is induced to form the four-membered ring.

The formation of the thietane backbone is a critical step, with several classical methods remaining widely used. nih.govbeilstein-journals.org

From 1,3-Dihaloalkanes and Related Precursors: The reaction of 1,3-dihaloalkanes with a sulfide (B99878) source, such as sodium sulfide, is one of the oldest and most direct methods for preparing the thietane ring. beilstein-journals.orgthieme-connect.de This intermolecular double nucleophilic displacement is suitable for creating 3-monosubstituted and 3,3-disubstituted thietanes. nih.gov The general mechanism involves the sequential displacement of two halide leaving groups by the sulfide ion to close the ring.

A similar and often more controlled approach involves the intramolecular cyclization of a 3-halothiol or its corresponding thiolate. nih.gov This method avoids polymerization and can provide better yields for specific substitution patterns. Precursors can also be generated from 1,3-diols, which are converted into disulfonates (e.g., dimethanesulfonates) and subsequently reacted with sodium sulfide. nih.govthieme-connect.de

| Starting Material | Reagent(s) | Product | Reference(s) |

| 1,3-Dihaloalkane | Sodium Sulfide (Na₂S) | Thietane | beilstein-journals.org |

| 1-Bromo-3-chloropropane | Thiourea, NaOH | Thietane | thieme-connect.de |

| 1,3-Diol | Mesyl Chloride, then Na₂S | Substituted Thietane | nih.gov |

From Chloromethyloxirane (Epichlorohydrin): Chloromethyloxirane is a versatile precursor for synthesizing 3-hydroxythietane derivatives. researchgate.net A common method involves reacting chloromethyloxirane with a source of hydrogen sulfide, such as H₂S in the presence of a base like barium hydroxide (B78521) (Ba(OH)₂). nih.govbeilstein-journals.org The reaction proceeds through a nucleophilic attack of the hydrosulfide (B80085) anion on the less sterically hindered carbon of the oxirane ring. This ring-opening is followed by an intramolecular nucleophilic displacement of the chloride by the newly formed thiolate, yielding thietan-3-ol (B1346918). beilstein-journals.org

Another variation uses ammonium (B1175870) monothiocarbamates as the sulfur nucleophile, which react with 2-(1-haloalkyl)oxiranes to generate γ-halo-β-hydroxyalkanethiols as intermediates that subsequently cyclize to form thietane-3-ols. nih.govbeilstein-journals.org

| Starting Material | Reagent(s) | Key Intermediate | Product | Reference(s) |

| Chloromethyloxirane | H₂S, Ba(OH)₂ | Hydroxyalkanethiolate | Thietan-3-ol | nih.govbeilstein-journals.org |

| 2-(1-Haloalkyl)oxirane | Ammonium monothiocarbamate | γ-Halo-β-hydroxyalkanethiol | Thietan-3-ol | nih.govbeilstein-journals.org |

For a molecule like Sodium 3-hydroxythietane-3-sulfonate, the introduction of the polar functional groups is as crucial as the formation of the heterocyclic core. These steps can be performed on a pre-formed ring or integrated into the cyclization process.

Introduction of the Hydroxyl Group: As described previously, the use of chloromethyloxirane as a starting material directly yields thietan-3-ol, installing the hydroxyl group during the ring formation. nih.govbeilstein-journals.org Alternatively, functionalization can occur on a pre-existing thietane ring. For instance, thietan-3-one (B1315229) can be reacted with organometallic reagents (e.g., Grignard reagents) to produce a variety of 3-substituted-3-hydroxythietanes. nih.gov

Introduction of the Sulfonate Group: The sulfonate group (-SO₃H) is typically introduced into a molecule through a process called sulfonation. taylorandfrancis.com A plausible and direct route to Sodium 3-hydroxythietane-3-sulfonate involves a reaction analogous to the synthesis of other hydroxy sulfonates. The reaction of chloromethyloxirane (epichlorohydrin) with sodium bisulfite (NaHSO₃) in an aqueous solution can achieve the simultaneous introduction of both the hydroxyl and sulfonate groups. vulcanchem.comgoogle.com This process involves the ring-opening of the epoxide by the bisulfite nucleophile, followed by cyclization to form the thietane ring.

Alternatively, a pre-formed 3-hydroxythietane could theoretically be sulfonated, although direct sulfonation of such a strained, sensitive ring can be challenging. A more common strategy for related compounds involves the reaction of a suitable alcohol with a sulfonating agent or the use of precursors like cyclic sulfates (e.g., 1,2-propylene sulfate) to build out a sulfonate-containing side chain. nih.govresearchgate.net

Novel and Green Chemistry Approaches for Sodium 3-hydroxythietane-3-sulfonate Synthesis

Modern synthetic chemistry emphasizes the development of more sustainable and efficient methodologies. These include catalytic processes, the use of continuous manufacturing techniques, and alternative energy sources to drive reactions.

The development of catalytic methods offers pathways to thietanes with greater efficiency and selectivity. researchgate.net For chiral molecules, asymmetric catalysis is paramount. While specific catalytic routes to Sodium 3-hydroxythietane-3-sulfonate are not extensively documented, related syntheses provide a framework.

Asymmetric synthesis of chiral tetrahydrothiophenes has been achieved through the desymmetrization of oxetanes using a chiral Brønsted acid catalyst, demonstrating that organocatalysis can be effective for creating chiral sulfur heterocycles. nsf.govnih.gov Furthermore, the catalytic asymmetric synthesis of β-sulfones (four-membered ring sulfonate esters) has been reported by trapping highly reactive sulfenes with an aldehyde in the presence of a chiral tertiary amine complex. wikipedia.org Such catalytic strategies could potentially be adapted to produce enantiomerically enriched thietane sulfonates.

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including improved safety, consistency, and scalability. A preparation method for sodium hydroxyalkyl sulfonates has been developed using a continuous process where an alkylene oxide and a sodium bisulfite solution are heated separately, mixed in a static mixer, and then reacted in a pipeline reactor. google.com This approach for structurally similar compounds demonstrates the feasibility of applying flow chemistry to the synthesis of Sodium 3-hydroxythietane-3-sulfonate, particularly for a route starting from chloromethyloxirane and sodium bisulfite. google.com This method allows for precise control over reaction parameters like temperature and residence time, leading to high-purity products. google.com

Alternative energy sources and solvent systems are cornerstones of green chemistry.

Microwave-Assisted Synthesis: Microwave irradiation has become a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions. researchgate.net The microwave-assisted synthesis of cyclic sulfones from aldehydes and divinyl sulfone has been reported as a rapid, one-pot, catalyst-free method. researchgate.netresearchgate.net This indicates that reactions involving sulfone moieties can be significantly accelerated by microwave heating. Such techniques could be applied to the cyclization or functionalization steps in the synthesis of thietane sulfonates, potentially reducing thermal decomposition and by-product formation. nih.gov

"On-Water" Synthesis: "On-water" synthesis, where reactions are performed in an aqueous suspension, can offer unique reactivity and environmental benefits. A notable example is the synthesis of an aliphatic polyethersulfone through the polyaddition of divinyl sulfone and water, using water itself as a monomer. rsc.org This demonstrates that sulfone-related chemistry can be highly effective in aqueous media, suggesting that a synthesis of Sodium 3-hydroxythietane-3-sulfonate, an inherently water-soluble compound, could be designed to leverage the unique properties of water as a reaction medium, minimizing the need for organic solvents.

Applications of Sustainable Reagents in Thietane Sulfonate Synthesis (e.g., Rongalite)

The use of sustainable and environmentally benign reagents is a growing focus in modern organic synthesis. Rongalite (sodium formaldehydesulfoxylate), a readily available and inexpensive industrial chemical, presents a promising, albeit largely exploratory, avenue for the synthesis of sulfone and sulfonate derivatives. scientificupdate.comacs.org Rongalite is primarily recognized as a potent reducing agent and a source of the sulfoxylate (B1233899) anion (SO₂²⁻) or sulfite (B76179) anions in situ. organic-chemistry.orgwikipedia.org

Historically, Rongalite has been employed in the synthesis of various sulfones through its reaction with alkylating agents. acs.orgwikipedia.org The reaction typically proceeds via nucleophilic attack of the sulfoxylate anion on an electrophilic carbon center. acs.org While the direct application of Rongalite to form thietane sulfonates is not extensively documented, its established reactivity suggests a hypothetical pathway.

A plausible, though unconfirmed, approach could involve the reaction of a pre-formed 3-halothietane or a related derivative with Rongalite. In this scenario, the sulfoxylate anion generated from Rongalite would act as the nucleophile, displacing the halide to form a C-S bond and subsequently being oxidized to the sulfonate level. The sustainability of this approach lies in the low cost and relatively low toxicity of Rongalite compared to more traditional sulfonylating agents.

Table 1: Key Reagents and Their Hypothetical Roles in Rongalite-Mediated Thietane Sulfonate Synthesis

| Reagent | Chemical Name | Proposed Role in Synthesis |

| Rongalite | Sodium formaldehydesulfoxylate | Source of nucleophilic sulfoxylate or sulfite anion |

| 3-Halothietane | e.g., 3-Chlorothietane | Electrophilic thietane precursor |

| Base | e.g., Sodium hydroxide | May facilitate the generation of the active nucleophile |

| Oxidizing Agent | e.g., Air, H₂O₂ | Potential for in-situ oxidation of intermediate to sulfonate |

It is important to note that the conditions for such a reaction would need to be carefully optimized to favor the desired sulfonation over potential side reactions, such as reduction of the thietane ring or elimination reactions, given Rongalite's reducing properties. organic-chemistry.org

Mechanistic Insights into the Formation of Sodium 3-hydroxythietane-3-sulfonate

The formation of Sodium 3-hydroxythietane-3-sulfonate can be mechanistically conceptualized through a multi-step process, beginning with the synthesis of a key intermediate, thietan-3-one, and culminating in the simultaneous introduction of the hydroxyl and sulfonate groups.

A common route to the thietane core involves the cyclization of 1,3-difunctionalized propane (B168953) derivatives. nih.govwikipedia.org For instance, the reaction of 1,3-dibromopropane (B121459) with sodium sulfide is a traditional method for preparing the parent thietane ring. wikipedia.org The synthesis of thietan-3-one can be achieved through more specialized routes.

A plausible and well-documented pathway to a precursor for our target molecule is the synthesis of 3-hydroxythietanes. One such method involves the reaction of chloromethyloxirane with a sulfur nucleophile like hydrogen sulfide in the presence of a base such as barium hydroxide. nih.govbeilstein-journals.org The mechanism proceeds via a nucleophilic attack of the hydrosulfide anion on the less sterically hindered carbon of the oxirane ring, leading to a ring-opening. This is followed by an intramolecular nucleophilic displacement of the chloride by the newly formed thiol, yielding thietan-3-ol. nih.govbeilstein-journals.org

The most direct mechanistic hypothesis for the formation of Sodium 3-hydroxythietane-3-sulfonate involves the nucleophilic addition of a bisulfite salt to the carbonyl group of thietan-3-one. This reaction is analogous to the well-known formation of α-hydroxy sulfonates (bisulfite adducts) from aldehydes and ketones. savemyexams.com

The proposed mechanism unfolds as follows:

Nucleophilic Attack: The sulfur atom of the sodium bisulfite (NaHSO₃) acts as a nucleophile, attacking the electrophilic carbonyl carbon of thietan-3-one. libretexts.orglibretexts.org This initial attack is the rate-determining step.

Tetrahedral Intermediate Formation: The nucleophilic addition leads to the cleavage of the C=O π-bond, with the electrons moving to the oxygen atom. This results in the formation of a tetrahedral alkoxide intermediate where both the sulfonate group and the alkoxide are attached to the C3 carbon of the thietane ring. libretexts.orgmasterorganicchemistry.com

Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated. In an aqueous medium, this is typically accomplished by a water molecule or another proton source, yielding the final 3-hydroxythietane-3-sulfonate product. libretexts.org

Table 2: Proposed Mechanistic Steps for the Formation of Sodium 3-hydroxythietane-3-sulfonate from Thietan-3-one

| Step | Description | Key Transformation |

| 1 | Nucleophilic attack of bisulfite on the carbonyl carbon of thietan-3-one. | Formation of a new C-S bond. |

| 2 | Formation of a tetrahedral alkoxide intermediate. | Change in hybridization of C3 from sp² to sp³. |

| 3 | Protonation of the alkoxide to form the hydroxyl group. | Formation of the final stable product. |

This proposed mechanism is consistent with the general principles of nucleophilic addition to carbonyl compounds and represents a chemically sound, direct route to the target molecule. libretexts.orgmasterorganicchemistry.comkhanacademy.org

Reactivity, Reaction Mechanisms, and Derivatization of Sodium 3 Hydroxythietane 3 Sulfonate

Nucleophilic and Electrophilic Transformations of Sodium 3-hydroxythietane-3-sulfonate

The presence of both nucleophilic (hydroxyl) and electrophilic (ring carbons) centers, along with a good leaving group (sulfonate), dictates the primary transformation pathways for this molecule.

The thietane (B1214591) ring, a four-membered thiaheterocycle, is characterized by significant ring strain, which predisposes it to reactions that relieve this strain. psu.edubritannica.com Both nucleophilic and electrophilic reagents can initiate ring-opening.

Nucleophilic Ring-Opening: Generally, nucleophilic attack on the thietane ring occurs at one of the carbon atoms adjacent to the sulfur heteroatom. beilstein-journals.orgnih.gov In the case of Sodium 3-hydroxythietane-3-sulfonate, the C2 and C4 positions are susceptible to nucleophilic attack. The regioselectivity of this attack is typically controlled by steric hindrance, with the nucleophile preferentially attacking the less substituted carbon. researchgate.net This process is a key transformation for thietanes and other cyclic sulfides, and can be activated by electrophilic species like arynes, facilitating a three-component reaction with a wide array of nucleophiles (C, O, S, N, and F centered). rsc.org The reaction results in a variety of structurally diverse thioethers under mild conditions. rsc.org

Ring-Expansion: Thietanes can undergo ring expansion to form larger, more stable five-, six-, or seven-membered heterocyclic compounds. researchgate.netacs.org This transformation can be initiated photochemically or thermally. Photochemical ring expansion of thietanes can yield thiolane derivatives, proceeding through a diradical pathway. rsc.org Electrophilic ring expansion is also a major process, often involving reaction with carbenes or nitrenes, which proceeds via electrophilic attack followed by a Stevens-type rearrangement. researchgate.net Furthermore, thermal rearrangements of oxidized thietane derivatives, such as thietane dioxides, can lead to ring expansion, for instance, forming 1,2-oxathiolane (B15487274) 2-oxides (cyclic sulfinates). acs.org

A summary of potential ring reactions is presented below.

Table 1: Ring Reactions of the Thietane Core| Reaction Type | Reagents/Conditions | Product Type | Citation |

|---|---|---|---|

| Nucleophilic Ring-Opening | Nucleophiles (e.g., C, O, S, N, F) activated by electrophiles (e.g., arynes) | Diverse thioethers | rsc.org |

| Photochemical Ring-Expansion | UV light | Thiolane derivatives | rsc.org |

| Electrophilic Ring-Expansion | Carbenes, Nitrenes | 5-membered heterocycles | researchgate.net |

| Rearrangement/Ring-Expansion | Heat (for oxidized derivatives) | 1,2-Oxathiolane 2-oxides | acs.org |

The tertiary hydroxyl group at the C3 position is a key site for derivatization. Its reactivity is typical of alcohols, allowing for transformations such as esterification, etherification, and oxidation. wiley-vch.de

Esterification and Etherification: The hydroxyl group can be converted into an ester or ether. Esterification can be achieved using acyl chlorides or carboxylic anhydrides. For example, reaction with sulfonyl chlorides would yield a sulfonate ester. rsc.org Etherification can be performed by deprotonating the hydroxyl group with a strong base like sodium hydride to form an alkoxide, which then acts as a nucleophile. ebsco.comlibretexts.org This alkoxide can react with alkyl halides or other electrophiles. For instance, reaction with cyclic sulfates like 1,2-propylene sulfate (B86663) can be used to introduce propyleneoxy groups. ebsco.comlibretexts.org

Oxidation: Oxidation of the tertiary hydroxyl group in Sodium 3-hydroxythietane-3-sulfonate is not possible without breaking a carbon-carbon bond. However, related secondary hydroxy thietanes can be oxidized to the corresponding thietan-3-one (B1315229). For instance, the oxidation of a secondary alcohol to a ketone can be achieved using reagents like pyridinium (B92312) dichromate (PDC). libretexts.org

The sulfonate group (R-SO₃⁻) is the conjugate base of a strong sulfonic acid, which makes it a very stable anion and an excellent leaving group in nucleophilic substitution reactions. rsc.orgnih.gov

Replacement/Displacement: The primary reaction involving the sulfonate group is its displacement by a nucleophile. However, in Sodium 3-hydroxythietane-3-sulfonate, the sulfonate is attached to a tertiary carbon, which makes direct Sₙ2 displacement challenging due to steric hindrance. Sₙ1-type reactions could be possible under certain conditions that favor carbocation formation. In synthetic chemistry, sulfonate esters (R-SO₂-OR') are frequently used as alkylating agents because the R-SO₃⁻ moiety is an excellent leaving group. rsc.org The stability and leaving group ability can be modulated by the electronic nature of the R group. rsc.org

Activation and Cleavage: While the sodium sulfonate salt itself is stable, it can be converted into more reactive species. For example, it could potentially be converted to a sulfonyl chloride (R-SO₂Cl), a highly reactive electrophile. The S-O bond in sulfonate esters is generally stable, but transition-metal catalysis can enable its cleavage. For instance, nickel and palladium catalysts have been shown to effect the intramolecular desulfitative C-O coupling of alkyl and aryl sulfonates, respectively, via S-O bond cleavage. britannica.com The stability of sulfonate esters to various cleavage conditions has been systematically studied, revealing that different protecting groups on the oxygen atom confer lability towards acidic, basic, or reductive conditions. acs.org

Table 2: Comparative Stability of Sulfonate Esters (Illustrative)

| Protecting Group | Cleavage Condition | Stability | Citation |

|---|---|---|---|

| Neopentyl (Neo) | Strong Acid (BBr₃) or Hot Aqueous Acid | Stable to base and most nucleophiles | acs.org |

| Trifluoroethyl (TFE) | Basic (NaOH) | Stable to acid and nucleophiles | acs.org |

| Phenyl (Ph) | Basic (NaOH) | High stability to nucleophiles | acs.org |

| Trichloroethyl (TCE) | Basic (Piperidine) or Reducing Conditions | Poor stability to base, stable to acid | acs.org |

Radical Reactions and Photochemistry of Sodium 3-hydroxythietane-3-sulfonate

The photochemistry of thietanes is a rich field, often involving the high reactivity of the sulfur atom in an excited state.

Photochemical Reactions: The most prominent photochemical reaction related to thietanes is the thia-Paternò–Büchi reaction, which is a [2+2] photocycloaddition between a thiocarbonyl compound and an alkene to form a thietane. beilstein-journals.orgnih.govacs.org The reverse of this reaction, photochemical cleavage of the thietane ring, is also a feasible process. As mentioned previously, photochemical energy can also induce ring expansion of thietanes. rsc.org These reactions often proceed via radical intermediates. rsc.org The synthesis of thietanes can be achieved through domino photochemical sequences, such as a Norrish Type II fragmentation followed by a thia-Paternò–Büchi reaction, highlighting the utility of photochemistry in accessing these structures. acs.orgchim.it

Radical Reactions: The sulfonate group can participate in radical reactions. Sodium sulfinates (RSO₂Na), which are closely related to sulfonates, are well-known precursors to sulfonyl radicals (RSO₂•) and other sulfur-centered radicals. These radicals can be generated under various conditions, including electrochemical oxidation, and can participate in a wide range of transformations like additions to alkenes and alkynes. While direct radical generation from the more stable sulfonate group is less common, it could potentially be initiated under specific oxidative or photochemical conditions.

Coordination Chemistry and Metal-Catalyzed Transformations of Sodium 3-hydroxythietane-3-sulfonate

The sulfur and oxygen atoms in Sodium 3-hydroxythietane-3-sulfonate possess lone pairs of electrons, making them potential ligands for coordination to metal centers. The reactivity of the compound can be significantly altered and enhanced through metal catalysis.

Coordination: The sulfur atom of the thietane ring can act as a soft donor, and the oxygen atoms of the hydroxyl and sulfonate groups can act as hard donors, allowing for various coordination modes with different metal ions. This coordination can activate the molecule towards further reactions.

Metal-Catalyzed Transformations: Transition metals have been shown to catalyze unique transformations of sulfonate groups. A notable example is the nickel- or palladium-catalyzed transformation of alkyl or aryl sulfonates that proceeds via cleavage of the S-O bond, rather than the more typical C-O bond cleavage. britannica.com This desulfitative coupling reaction can be used to form C-O bonds, such as in the synthesis of alkyl aryl ethers and diaryl ethers. britannica.com Additionally, copper and iron salts have been used to catalyze coupling reactions involving sodium sulfinates, for example, in the synthesis of thiosulfonates. researchgate.net Such catalytic systems could potentially be applied to Sodium 3-hydroxythietane-3-sulfonate to achieve novel derivatizations.

Ligand Design and Complexation Studies with Sodium 3-hydroxythietane-3-sulfonate Derivatives

Currently, there is a lack of specific studies on the design of ligands directly derived from sodium 3-hydroxythietane-3-sulfonate. However, the broader field of coordination chemistry provides a framework for how such derivatives could function as ligands. Thietanes are known to coordinate to metal centers through their sulfur atom. scispace.comosti.gov The lone pairs of electrons on the sulfur atom can form coordinate bonds with transition metals, leading to the formation of metal complexes. scispace.comosti.gov

Derivatization of the hydroxyl group on the thietane ring could lead to the synthesis of multidentate ligands. For instance, reaction of the hydroxyl group to introduce other donor atoms such as nitrogen or phosphorus could result in bidentate or tridentate ligands. These modified ligands could then be used to chelate metal ions, forming stable complexes. The sulfonate group, being a weak coordinating group, would primarily enhance the water solubility of both the ligand and the resulting metal complex.

The design of chiral ligands is a significant area of research in asymmetric catalysis. researchgate.netresearchgate.netresearchgate.netdntb.gov.ua Although no chiral ligands based on sodium 3-hydroxythietane-3-sulfonate have been reported, the thietane scaffold offers potential for the development of novel chiral ligands. Stereoselective synthesis or resolution of thietane derivatives could provide enantiomerically pure building blocks for chiral ligand synthesis.

Catalytic Roles of Metal Complexes of Sodium 3-hydroxythietane-3-sulfonate

There is no available research detailing the catalytic roles of metal complexes specifically derived from sodium 3-hydroxythietane-3-sulfonate. However, the catalytic applications of metal complexes with related sulfur-containing ligands and sulfonated ligands have been explored.

Metal complexes containing sulfur ligands are active in a variety of catalytic transformations, including C-C coupling reactions. researchgate.net The electronic properties of the sulfur donor can influence the reactivity and selectivity of the metal catalyst. In principle, metal complexes of derivatized sodium 3-hydroxythietane-3-sulfonate could be investigated as catalysts in reactions such as Heck, Suzuki, or Sonogashira cross-couplings.

The presence of the sulfonate group could be advantageous for catalysis in aqueous media. Water-soluble catalysts are of great interest for green chemistry applications, as they can be easily separated from organic products and potentially recycled.

Table 1: Potential Catalytic Applications of Metal Complexes with Thietane-Based Ligands

| Catalytic Reaction | Potential Metal Center | Role of Thietane-Based Ligand |

| Cross-Coupling Reactions | Pd, Ni, Cu | Stabilize the metal center and influence catalytic activity and selectivity. |

| Hydrogenation | Rh, Ru, Ir | As part of a chiral ligand, it could induce enantioselectivity in the reduction of unsaturated bonds. |

| Hydroformylation | Rh, Co | The ligand's steric and electronic properties could control regioselectivity and enantioselectivity. |

Note: This table is speculative and based on the known catalytic activities of related sulfur-containing ligands, as no direct data for sodium 3-hydroxythietane-3-sulfonate derivatives is available.

Stereoselective Reactions Involving Sodium 3-hydroxythietane-3-sulfonate and its Derivatives

There are no documented stereoselective reactions that directly involve sodium 3-hydroxythietane-3-sulfonate or its immediate derivatives. The field of stereoselective synthesis often utilizes chiral catalysts or chiral auxiliaries to control the stereochemical outcome of a reaction.

Should chiral derivatives of sodium 3-hydroxythietane-3-sulfonate be synthesized, they could potentially be employed in stereoselective reactions in several ways:

As Chiral Ligands: As discussed previously, chiral ligands derived from this compound could be used in transition metal-catalyzed asymmetric reactions to produce enantiomerically enriched products.

As Chiral Building Blocks: Enantiomerically pure derivatives of sodium 3-hydroxythietane-3-sulfonate could serve as starting materials for the synthesis of more complex chiral molecules. The thietane ring could be retained as a key structural feature or undergo stereospecific ring-opening reactions to generate acyclic chiral products.

The development of stereoselective reactions with thietane-containing compounds is an area of ongoing research. For example, stereoselective functionalization at the C2 and C4 positions of a thietane ring has been demonstrated, indicating that stereocontrol in reactions involving the thietane core is feasible. researchgate.net

Table 2: Potential Stereoselective Reactions Utilizing Chiral Thietane Derivatives

| Reaction Type | Role of Chiral Thietane Derivative | Potential Outcome |

| Asymmetric Hydrogenation | Chiral Ligand | Enantiomerically enriched alcohols or alkanes. |

| Asymmetric Cross-Coupling | Chiral Ligand | Enantiomerically enriched biaryls or other coupled products. |

| Diastereoselective Ring-Opening | Chiral Substrate | Acyclic products with controlled stereochemistry. |

Note: This table represents potential applications based on principles of asymmetric synthesis, as there is no specific data for sodium 3-hydroxythietane-3-sulfonate.

Advanced Spectroscopic and Structural Elucidation Techniques for Research on Sodium 3 Hydroxythietane 3 Sulfonate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Pathway Elucidation of Sodium 3-hydroxythietane-3-sulfonate Reactions

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for probing the structural details and reaction mechanisms of organic molecules like Sodium 3-hydroxythietane-3-sulfonate in solution.

While standard one-dimensional (1D) NMR provides fundamental information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), the complexity of Sodium 3-hydroxythietane-3-sulfonate and its potential derivatives calls for more advanced NMR methodologies.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning proton and carbon signals and establishing through-bond connectivities. For instance, a COSY spectrum would reveal the coupling between protons on the thietane (B1214591) ring, while HSQC and HMBC would link these protons to their directly attached and long-range carbon atoms, respectively, including the quaternary carbon bearing the hydroxyl and sulfonate groups.

Solid-State NMR (ssNMR) becomes particularly valuable for analyzing crystalline or amorphous solid forms of Sodium 3-hydroxythietane-3-sulfonate or its derivatives. fsu.edu Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the orientation-dependent interactions in the solid state. fsu.edu Techniques like Magic Angle Spinning (MAS) are employed to reduce line broadening and obtain high-resolution spectra. fsu.edu For organosulfur compounds, ³³S ssNMR could, in principle, provide direct information about the sulfur atom in the sulfonate group, though its low natural abundance and quadrupolar nature present significant challenges. More commonly, ¹³C and ¹H ssNMR are used to probe the local structure and packing of molecules in the solid state.

Table 1: Hypothetical ¹³C and ¹H NMR Chemical Shift Assignments for Sodium 3-hydroxythietane-3-sulfonate

| Atom | Hypothetical ¹³C Chemical Shift (ppm) | Hypothetical ¹H Chemical Shift (ppm) |

| C2/C4 | 40-50 | 3.0-4.0 (m) |

| C3 | 70-80 | - |

| -OH | - | 4.0-5.0 (s, br) |

Note: These are estimated values and would require experimental verification.

To trace the metabolic fate or reaction pathways of Sodium 3-hydroxythietane-3-sulfonate, isotopic labeling is a powerful strategy. simsonpharma.com By selectively replacing atoms (e.g., ¹²C with ¹³C, or ¹H with ²H) at specific positions in the molecule, one can follow the transformation of the labeled site through a reaction sequence using NMR or mass spectrometry. simsonpharma.com For example, synthesizing Sodium 3-hydroxythietane-3-sulfonate with a ¹³C-labeled C3 carbon would allow for the unambiguous tracking of this carbon atom in subsequent reactions, providing definitive evidence for proposed mechanistic pathways, such as ring-opening or substitution reactions. nih.gov

Advanced Mass Spectrometry Techniques for Characterization of Reaction Intermediates and Complex Mixtures of Sodium 3-hydroxythietane-3-sulfonate

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. Advanced MS techniques are crucial for identifying reaction intermediates and analyzing complex mixtures involving Sodium 3-hydroxythietane-3-sulfonate.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of Sodium 3-hydroxythietane-3-sulfonate and its reaction products. This is critical for distinguishing between compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS or MSⁿ) involves multiple stages of mass analysis to elucidate the structure of ions. youtube.comfiveable.meyoutube.com In a typical MS/MS experiment, a specific precursor ion of Sodium 3-hydroxythietane-3-sulfonate is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. nih.gov The fragmentation pattern provides a structural fingerprint of the molecule. For Sodium 3-hydroxythietane-3-sulfonate, characteristic fragmentation pathways could involve the loss of SO₃, H₂O, or ring-opening products, providing valuable structural information.

Table 2: Potential Fragmentation Pathways of Sodium 3-hydroxythietane-3-sulfonate in MS/MS

| Precursor Ion (m/z) | Potential Fragment Ion (m/z) | Neutral Loss |

| [M-Na]⁻ | [M-Na-SO₃]⁻ | SO₃ |

| [M-Na]⁻ | [M-Na-H₂O]⁻ | H₂O |

| [M-Na]⁻ | Ring-opened fragments | Various |

Note: The specific fragmentation will depend on the ionization method and collision energy.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) adds another dimension of separation to mass spectrometry by separating ions based on their size, shape, and charge in the gas phase. nih.govresearchgate.net This technique can resolve isomers that are indistinguishable by mass spectrometry alone and can provide information about the conformational flexibility of molecules. For a molecule like Sodium 3-hydroxythietane-3-sulfonate, IMS-MS could potentially distinguish between different puckered conformations of the thietane ring or different rotamers of the hydroxyl and sulfonate groups. The collision cross-section (CCS), a measure of the ion's size and shape in the gas phase, can be determined from IMS-MS experiments and compared with theoretical calculations to support structural assignments. chemrxiv.org

X-ray Crystallography and Electron Diffraction Studies of Sodium 3-hydroxythietane-3-sulfonate and its Co-crystals/Derivatives

While spectroscopic methods provide a wealth of information about molecular structure and dynamics, diffraction techniques offer the most definitive three-dimensional structural data for crystalline materials.

X-ray Crystallography is the gold standard for determining the precise atomic arrangement in a single crystal. researchgate.net Obtaining a suitable single crystal of Sodium 3-hydroxythietane-3-sulfonate would allow for the unambiguous determination of its solid-state structure, including bond lengths, bond angles, and the conformation of the thietane ring. This information is invaluable for understanding its physical properties and reactivity. Furthermore, the formation and crystallographic analysis of co-crystals with other molecules could provide insights into its intermolecular interactions.

Electron Diffraction can be used to determine the structure of materials, including small molecules and biological macromolecules, particularly when it is difficult to grow large single crystals suitable for X-ray crystallography. aps.orgnih.govyoutube.com This technique has been applied to study the structure of various organic and organometallic compounds. For Sodium 3-hydroxythietane-3-sulfonate, electron diffraction could be a viable alternative for structural elucidation if suitable single crystals for X-ray analysis cannot be obtained.

Powder X-ray Diffraction for Polymorphs and Solid-State Transformations

Powder X-ray diffraction (PXRD) is an essential technique for the characterization of bulk crystalline materials. While it does not provide the atomic-level detail of SC-XRD, it is invaluable for identifying crystalline phases, assessing sample purity, and studying polymorphism.

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical aspect of solid-state chemistry. Different polymorphs of Sodium 3-hydroxythietane-3-sulfonate could exhibit distinct physical properties. PXRD is the primary tool for identifying and distinguishing between these different polymorphic forms, as each will produce a unique diffraction pattern.

By collecting PXRD data as a function of temperature or pressure, any solid-state transformations, such as phase transitions between polymorphs or desolvation events, can be monitored. This information is crucial for understanding the stability of the material under various conditions.

Hypothetical PXRD Data for Two Polymorphs of Sodium 3-hydroxythietane-3-sulfonate:

| 2θ (degrees) - Polymorph A | 2θ (degrees) - Polymorph B |

| 10.5 | 11.2 |

| 15.8 | 16.1 |

| 20.3 | 21.0 |

| 22.1 | 22.9 |

| 25.7 | 26.5 |

Vibrational Spectroscopy (IR and Raman) for Studying Hydrogen Bonding and Molecular Interactions of Sodium 3-hydroxythietane-3-sulfonate

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques that probe the vibrational modes of a molecule. These methods are particularly sensitive to the chemical environment of functional groups and can provide detailed information about hydrogen bonding and other non-covalent interactions.

For Sodium 3-hydroxythietane-3-sulfonate, the hydroxyl (-OH) and sulfonate (-SO₃⁻) groups are of particular interest. The position and shape of the O-H stretching vibration in the IR and Raman spectra (typically in the range of 3200-3600 cm⁻¹) can provide direct evidence of hydrogen bonding. A broad and red-shifted O-H band would indicate strong intermolecular hydrogen bonding, while a sharper, higher-frequency band would suggest weaker or no hydrogen bonding.

The symmetric and asymmetric stretching vibrations of the sulfonate group (around 1050 cm⁻¹ and 1200 cm⁻¹, respectively) are also sensitive to their local environment, including coordination with the sodium cation and involvement in hydrogen bonding. Shifts in the positions of these bands can provide insights into the nature and strength of these interactions. The vibrational modes of the thietane ring itself, including C-S and C-C stretching and ring puckering vibrations, would appear in the fingerprint region of the spectra.

Expected Vibrational Frequencies for Sodium 3-hydroxythietane-3-sulfonate:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| -OH | O-H Stretch | 3200-3500 (Broad) | Position and width indicative of hydrogen bond strength. |

| -SO₃⁻ | Asymmetric S=O Stretch | ~1200 | Sensitive to coordination and hydration. |

| -SO₃⁻ | Symmetric S=O Stretch | ~1050 | |

| Thietane Ring | C-S Stretch | 600-700 | Characteristic of the heterocyclic ring. |

| Thietane Ring | Ring Puckering | < 400 | Low-frequency mode sensitive to ring conformation. |

Chiroptical Spectroscopy (Circular Dichroism/Optical Rotatory Dispersion) for Stereochemical Research on Sodium 3-hydroxythietane-3-sulfonate

Chiroptical techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying the stereochemistry of chiral molecules in solution. These methods measure the differential interaction of left and right circularly polarized light with a chiral sample.

For an enantiomerically pure sample of Sodium 3-hydroxythietane-3-sulfonate, both CD and ORD spectra would be non-zero. A CD spectrum displays Cotton effects (positive or negative peaks) at the wavelengths of UV-Vis absorption of the chromophores near the stereocenter. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the molecule.

An ORD spectrum plots the change in optical rotation as a function of wavelength. It is closely related to the CD spectrum through the Kronig-Kramers relations. The combination of experimental CD/ORD data with theoretical calculations (e.g., time-dependent density functional theory, TD-DFT) can be a powerful tool for assigning the absolute configuration of Sodium 3-hydroxythietane-3-sulfonate without the need for a single crystal.

Hypothetical Chiroptical Data for an Enantiomer of Sodium 3-hydroxythietane-3-sulfonate:

| Technique | Parameter | Hypothetical Observation |

| CD | Cotton Effect Wavelength (λ_max) | e.g., ~210 nm |

| CD | Molar Ellipticity ([θ]) | Positive or negative value at λ_max, depending on the enantiomer |

| ORD | Specific Rotation ([α]) at a specific wavelength (e.g., 589 nm) | Non-zero value |

Applications and Advanced Roles of Sodium 3 Hydroxythietane 3 Sulfonate in Chemical Research

Sodium 3-hydroxythietane-3-sulfonate as a Synthetic Intermediate for Complex Molecule Synthesis

The inherent ring strain of the thietane (B1214591) moiety in sodium 3-hydroxythietane-3-sulfonate makes it a valuable intermediate for the synthesis of more complex molecules. The ring can be selectively opened to introduce sulfur-containing functionalities into a variety of molecular frameworks.

As a synthetic intermediate, sodium 3-hydroxythietane-3-sulfonate can serve as a precursor to a range of structurally diverse organic scaffolds. The thietane ring is susceptible to ring-opening reactions, which can be initiated by nucleophiles or electrophiles, leading to linear sulfur-containing compounds. researchgate.net For instance, reaction with a nucleophile could result in a thiol-containing molecule with a sulfonate group, offering two distinct points for further chemical modification. This dual functionality is highly desirable in the construction of complex molecular architectures.

The general reactivity of thietanes suggests that they can be used to prepare sulfur-containing compounds through ring-opening and ring-expansion reactions. researchgate.net This makes sodium 3-hydroxythietane-3-sulfonate a potential starting material for creating novel organic structures that are not easily accessible through other synthetic routes.

Thietanes are recognized as important intermediates in the synthesis of other heterocyclic compounds. researchgate.netbeilstein-journals.org Through ring-expansion reactions, the four-membered thietane ring can be converted into larger sulfur-containing heterocycles, such as five- or six-membered rings. researchgate.net This capability positions sodium 3-hydroxythietane-3-sulfonate as a building block for novel heterocyclic systems. The presence of the hydroxyl and sulfonate groups on the thietane ring adds further synthetic handles, allowing for the creation of highly functionalized and complex heterocyclic structures. For example, the hydroxyl group could be used to direct the regioselectivity of the ring-expansion reaction or to introduce additional diversity into the final product.

The synthesis of thietane derivatives is an active area of research, with various methods being developed to construct the thietane backbone. beilstein-journals.org The availability of functionalized thietanes like sodium 3-hydroxythietane-3-sulfonate provides chemists with new tools for the assembly of unique molecular frameworks.

Role in Materials Science and Polymer Chemistry

The combination of a hydrophilic sulfonate group and a polymerizable or cross-linkable thietane ring suggests that sodium 3-hydroxythietane-3-sulfonate could play a significant role in materials science and polymer chemistry.

The sulfonate group imparts high hydrophilicity, making this compound a candidate for the development of advanced polymers such as hydrogels. vulcanchem.com Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, and their properties can be tuned for various applications. mdpi.com While direct polymerization of sodium 3-hydroxythietane-3-sulfonate is not documented, analogous sulfonate-containing monomers like sodium polystyrene sulfonate are used to create hydrogels for applications such as controlled drug delivery. mdpi.comnih.gov The thietane ring itself, or a derivative, could potentially act as a cross-linking site, leading to the formation of robust and functional hydrogel networks.

Furthermore, the properties of this compound make it a candidate for use in functional coatings. The sulfonate groups can enhance adhesion to surfaces and improve the hydrophilicity and anti-fouling properties of coatings.

The amphiphilic nature of sodium 3-hydroxythietane-3-sulfonate, with its polar sulfonate and hydroxyl groups and less polar thietane ring, suggests its potential use in the formation of self-assembled systems and supramolecular architectures. vulcanchem.com Surfactant molecules with ionic headgroups, similar to the sulfonate group, are known to self-assemble into micelles and other complex structures in solution. researchgate.net The sulfonate group is a key player in directing the assembly of metal ions into diverse one-, two-, and three-dimensional frameworks in supramolecular chemistry. researchgate.net

The ability of sulfonate groups to participate in strong hydrogen bonding and coordination with metal ions could be exploited to create ordered nanostructures. researchgate.net This could lead to the development of new materials with tailored optical, electronic, or catalytic properties.

Applications in Advanced Analytical Chemistry and Sensor Development (Excluding Dosage/Safety)

The functional groups present in sodium 3-hydroxythietane-3-sulfonate also suggest its potential utility in the field of analytical chemistry and sensor development. The sulfonate group can be used to modify electrodes or nanoparticles to enhance their selectivity and sensitivity for specific analytes. For example, polymers containing sulfonate groups have been used in the development of sensors.

Reagents for Specific Chemical Transformations and Derivatization in Analysis

The structure of sodium 3-hydroxythietane-3-sulfonate suggests its potential as a specialized reagent. The thietane ring, a four-membered heterocycle containing a sulfur atom, is known for its high ring strain. wikipedia.org This strain can be harnessed for ring-opening reactions, making the compound a potential source for introducing a 3-mercapto-1-hydroxypropyl-1-sulfonate moiety into other molecules under specific conditions. Nucleophiles can attack the ring, leading to its opening. wikipedia.org

Furthermore, the sulfonate group (-SO₃⁻) is an excellent leaving group in certain contexts, although in this salt form, it primarily imparts high water solubility. wikipedia.org Sulfonic esters are widely used as alkylating agents in organic synthesis because the RSO₃⁻ group is a good leaving group. wikipedia.org While this sodium salt is not an ester, its derivatives could be.

In analytical chemistry, derivatization is often employed to enhance the detectability or separability of an analyte. The hydroxyl group on sodium 3-hydroxythietane-3-sulfonate could be used to tag molecules of interest that react with alcohols. The introduction of the highly polar and charged sulfonate group could significantly alter the chromatographic behavior of a derivatized analyte, for instance, by increasing its retention time in hydrophilic interaction liquid chromatography (HILIC) or enabling its analysis by capillary electrophoresis.

| Functional Group | Potential Transformation/Derivatization Application | Relevant Chemical Principle |

| Thietane Ring | Ring-opening reactions to introduce a functionalized thiol. | High ring strain of the four-membered ring. wikipedia.org |

| Hydroxyl Group | Esterification or etherification to tag acidic or halo-compounds. | Standard reactivity of alcohols. |

| Sulfonate Group | Confers high water solubility and serves as a polar tag for analysis. | Sulfonates are strong bases' conjugates and are generally stable and water-soluble. wikipedia.org |

Probes for Chemical Processes and Environmental Monitoring

The inherent properties of sodium 3-hydroxythietane-3-sulfonate make it a candidate for use as a chemical probe. The sulfonate group ensures high solubility in aqueous media, which is advantageous for studying biological or environmental systems.

For environmental monitoring, compounds that can selectively react with specific pollutants are of great interest. The thietane moiety, with its reactive sulfur atom and ring strain, could potentially be engineered to react with certain environmental contaminants. For example, the sulfur atom could interact with heavy metal ions.

The compound could also serve as a non-reactive tracer in certain systems due to its likely high stability and water solubility, allowing for the monitoring of water flow or transport processes.

Catalytic Applications of Sodium 3-hydroxythietane-3-sulfonate and its Derivatives

The field of catalysis often utilizes molecules with specific functional groups to accelerate chemical reactions. Both the sulfonate group and the thietane ring offer possibilities for catalytic applications.

Organocatalysis and Acid-Base Catalysis Mediated by Sulfonate Derivatives

Sulfonic acids are strong Brønsted acids and are widely used as catalysts in organic chemistry. wikipedia.org They are comparable in strength to mineral acids like sulfuric acid but have the advantage of being organic-soluble (lipophilic). wikipedia.org While sodium 3-hydroxythietane-3-sulfonate is a salt (a weak base), its corresponding sulfonic acid, 3-hydroxythietane-3-sulfonic acid, would be a strong acid.

This sulfonic acid could function as an organocatalyst in various acid-catalyzed reactions, such as:

Esterification

Acetal formation

Friedel-Crafts reactions

Aldol condensations nih.gov

The use of chiral organocatalysts is a cornerstone of modern asymmetric synthesis. nih.govyoutube.comyoutube.com If a chiral version of 3-hydroxythietane-3-sulfonic acid were synthesized, it could potentially be used for enantioselective reactions. The rigidity of the thietane ring could help in creating a well-defined chiral environment around the acidic site.

Table of Representative Acid-Catalyzed Reactions Using Sulfonic Acids

| Reaction Type | Catalyst Example | Function of Catalyst |

| Esterification | p-Toluenesulfonic acid | Protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic. wikipedia.org |

| Baeyer-Villiger Oxidation | Silica-supported propylsulfonic acid | Activates the carbonyl group for nucleophilic attack by hydrogen peroxide. nih.gov |

| Diels-Alder Reaction | Chiral imidazolidinone catalyst (forms iminium ion) | Lowers the LUMO of the dienophile. nih.govyoutube.com While not a sulfonic acid, this illustrates organocatalytic principles. |

Support for Heterogeneous Catalysts

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are crucial in industrial chemistry because they can be easily recovered and reused. nih.gov Solid materials like silica (B1680970) or polymers are often functionalized with catalytic groups.

Sodium 3-hydroxythietane-3-sulfonate could be used to create such a supported catalyst. The hydroxyl group provides a handle for covalently attaching the molecule to a solid support like silica gel. The resulting material would have sulfonic acid groups (after conversion from the sodium salt) tethered to the solid surface. nih.govbeilstein-journals.org These supported sulfonic acid catalysts are effective for a range of reactions and offer a "greener" alternative to traditional liquid acid catalysts. nih.govbeilstein-journals.org

The presence of the thietane ring could also offer unique properties to the support, potentially influencing the local polarity or steric environment of the catalytic sites.

Biochemical Probes and Tool Compounds in Fundamental Biological Research (Not Clinical/Therapeutic)

The unique structural features of thietane-containing molecules have led to their exploration as probes in biochemical systems.

Investigating Enzyme Mechanisms and Active Site Interactions

Thietane rings have been incorporated into pharmacologically active compounds and are considered valuable structural motifs in medicinal chemistry. nih.govnih.gov Their rigid, three-dimensional structure can lead to specific interactions with enzyme active sites.

For example, 2'-spirothietane uridine (B1682114) derivatives have been studied as antiviral agents. nih.gov Molecular modeling studies of these compounds bound to viral RNA-dependent RNA polymerase suggest that the sulfur atom of the thietane ring can form a hydrogen bond with key amino acid residues (like asparagine) in the enzyme's active site. The hydrophobic nature of the thietane ring also contributes to binding through interactions with nonpolar residues. nih.gov

Given this precedent, sodium 3-hydroxythietane-3-sulfonate or its derivatives could be designed as probes to study the active sites of various enzymes, particularly those that interact with sulfur-containing or cyclic substrates. The sulfonate group would confer water solubility, making it suitable for biochemical assays, while the thietane and hydroxyl groups would provide points for interaction with the enzyme. It could potentially act as a competitive inhibitor or a covalent modifier, depending on the specific enzyme and reaction conditions. The chirality at the 3-position would also be a critical factor in designing selective probes.

Absence of Research Data on the Biological Roles of Sodium 3-hydroxythietane-3-sulfonate

Following a comprehensive search of publicly available scientific literature, it has been determined that there is no research data detailing the protein-ligand interactions or the influence on cellular pathways of the chemical compound Sodium 3-hydroxythietane-3-sulfonate.

Searches for "Sodium 3-hydroxythietane-3-sulfonate protein-ligand interactions," "Sodium 3-hydroxythietane-3-sulfonate cellular pathways," "Sodium 3-hydroxythietane-3-sulfonate biological activity," and related queries did not yield any specific experimental studies, biochemical analyses, or detailed research findings. The information available is limited to the compound's chemical identity and hypothesized synthesis routes.

Consequently, the requested article section, "6.5.2. Exploring Protein-Ligand Interactions and Cellular Pathways at a Molecular Level," cannot be generated due to the lack of foundational scientific research on this specific compound. No data tables or detailed research findings regarding its biological activity could be located. This indicates that the scientific community has not yet published studies on the interaction of Sodium 3-hydroxythietane-3-sulfonate with proteins or its effects on cellular functions.

Environmental Chemistry and Degradation Pathways of Sodium 3 Hydroxythietane 3 Sulfonate Academic Focus

Biotic Degradation Pathways and Metabolites (e.g., Microbial Transformation) of Organosulfur Compounds

Biotic degradation, primarily through microbial metabolism, is a major pathway for the removal of many organic chemicals from the environment. mdpi.com Microorganisms can utilize organic compounds as a source of carbon, energy, or other essential elements like sulfur. core.ac.uknih.gov

The biodegradation of organosulfonates is well-documented. epa.govoup.com Many bacteria possess enzymes called sulfonatases that can cleave the carbon-sulfur bond, releasing the sulfur as sulfite (B76179) (SO₃²⁻), which can then be oxidized to sulfate (B86663) (SO₄²⁻) and utilized by the cell. epa.govnih.gov The regulation of these enzymes is often linked to the availability of sulfur in the environment; they are typically expressed when preferred sulfur sources like sulfate are scarce. core.ac.uknih.gov

The microbial degradation of the thietane (B1214591) ring is less studied in an environmental context. However, the general principles of microbial metabolism of cyclic compounds can be applied. Microorganisms often initiate the breakdown of cyclic structures through oxidation, catalyzed by oxygenase enzymes. This can lead to ring cleavage and the formation of linear intermediates that can then enter central metabolic pathways. For example, the biodegradation of other cyclic ethers like 1,4-dioxane (B91453) has been observed in certain bacteria, often involving monooxygenase enzymes. google.com

A plausible biotic degradation pathway for Sodium 3-hydroxythietane-3-sulfonate could involve the following steps:

Desulfonation: Microbial sulfonatases could cleave the C-S bond, releasing sulfite and forming 3-hydroxythietane.

Ring Oxidation and Cleavage: The resulting 3-hydroxythietane could then be attacked by microbial oxygenases, leading to the opening of the thietane ring.

Further Metabolism: The linear intermediates would then be further broken down into smaller molecules that can be used for cell growth and energy.

The initial metabolites would likely be 3-hydroxythietane and sulfite. Subsequent metabolites would be linear sulfur-containing organic acids. Complete mineralization would result in the formation of carbon dioxide, water, and sulfate.

The table below outlines potential microbial degradation pathways and expected metabolites.

| Metabolic Step | Enzyme Class (Putative) | Input | Output/Metabolite(s) |

| Initial Attack (Desulfonation) | Sulfonatase | Sodium 3-hydroxythietane-3-sulfonate | 3-hydroxythietane, Sulfite |

| Ring Cleavage | Oxygenase, Hydrolase | 3-hydroxythietane | Acyclic hydroxylated sulfur-containing acids |

| Mineralization | Various | Acyclic intermediates | Carbon Dioxide, Water, Sulfate |

Environmental Fate Modeling and Prediction for Organosulfur Compounds, including Sodium 3-hydroxythietane-3-sulfonate

Environmental fate models are computational tools used to predict the distribution, concentration, and persistence of chemicals in the environment. rsc.orgtandfonline.com These models integrate information on a chemical's physical-chemical properties, degradation rates, and the characteristics of the environmental system (e.g., soil type, water flow). rsc.orgtandfonline.com